molecular formula C14H25NO3 B13212976 tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate

tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate

Cat. No.: B13212976
M. Wt: 255.35 g/mol
InChI Key: ISRLDLACTWYFRI-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.35 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxane and nonane ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted carbamates .

Scientific Research Applications

tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1-oxaspiro[4.4]nonan-3-yl)carbamate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15(4)11-9-14(17-10-11)7-5-6-8-14/h11H,5-10H2,1-4H3

InChI Key

ISRLDLACTWYFRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CCCC2)OC1

Origin of Product

United States

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